

Spectroscopic Profile of 1-Hexen-4-yne: A Technical Guide

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Compound of Interest

Compound Name: 1-Hexen-4-yne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **1-Hexen-4-yne** (CAS No. 5009-11-0). Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in the public domain, this document presents a combination of experimental Infrared (IR) spectroscopic data and high-quality predicted NMR and MS data. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of **1-Hexen-4-yne** in research and development.

Molecular Structure

1-Hexen-4-yne is a six-carbon organic molecule featuring both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). Its molecular formula is C_6H_8 and it has a molecular weight of 80.13 g/mol ^[1]

Caption: Molecular structure of **1-Hexen-4-yne**.

Spectroscopic Data

The following sections provide detailed spectroscopic data for **1-Hexen-4-yne**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data for **1-Hexen-4-yne** is not readily available, the following tables present predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on computational algorithms and provide a reliable estimation for spectral interpretation.

Table 1: Predicted ^1H NMR Data for **1-Hexen-4-yne**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (a,b)	5.15 - 5.30	m	-
H-2	5.80 - 5.95	m	-
H-3	2.90 - 3.10	m	-
H-6	1.80 - 1.90	t	~2.5

Table 2: Predicted ^{13}C NMR Data for **1-Hexen-4-yne**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	116.5
C-2	134.0
C-3	21.0
C-4	78.0
C-5	80.0
C-6	4.0

Infrared (IR) Spectroscopy

The infrared spectrum of **1-Hexen-4-yne** exhibits characteristic absorption bands corresponding to its functional groups. The data presented in Table 3 is based on the experimental findings from a study on the vibrational spectra of **1-Hexen-4-yne**.^[2] The study reveals the presence of both cis and gauche conformers, with the cis conformer being the more stable form.^[2]

Table 3: Experimental Infrared (IR) Absorption Data for **1-Hexen-4-yne** (cis conformer)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3300	Strong	=C-H stretch (alkene)
~3100	Medium	=C-H stretch (alkene)
~2950	Medium	-C-H stretch (alkane)
~2250	Medium	-C≡C- stretch (alkyne)
~1640	Medium	C=C stretch (alkene)
~1430	Medium	-CH ₂ - scissoring
~990, 910	Strong	=C-H bend (alkene, out-of-plane)

Mass Spectrometry (MS)

An experimental mass spectrum for **1-Hexen-4-yne** is not available. Table 4 presents a predicted mass spectrum, including the molecular ion and plausible fragmentation patterns based on the structure of the molecule. The fragmentation is expected to be influenced by the presence of the double and triple bonds, leading to the formation of stable carbocations.

Table 4: Predicted Mass Spectrometry Data for **1-Hexen-4-yne**

m/z	Predicted Relative Intensity	Plausible Fragment Ion
80	High	[C ₆ H ₈] ⁺ (Molecular Ion)
79	Moderate	[C ₆ H ₇] ⁺
65	Moderate	[C ₅ H ₅] ⁺
53	Moderate	[C ₄ H ₅] ⁺
39	High	[C ₃ H ₃] ⁺ (Propargyl cation)

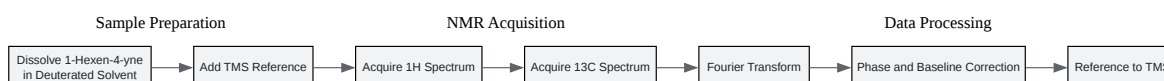
Experimental Protocols

This section outlines the general methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (General)

A standard protocol for acquiring NMR spectra of a liquid organic compound like **1-Hexen-4-yne** is as follows:

- **Sample Preparation:** A solution of **1-Hexen-4-yne** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** Spectra are acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is employed to obtain the carbon spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay (2-10 seconds) are typically required. The spectral width is set to approximately 200-220 ppm.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR software. The chemical shifts are referenced to TMS (0.00 ppm).



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Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol

The following experimental protocol is based on the methodology described in the study of the infrared spectra of **1-Hexen-4-yne**.^[2]

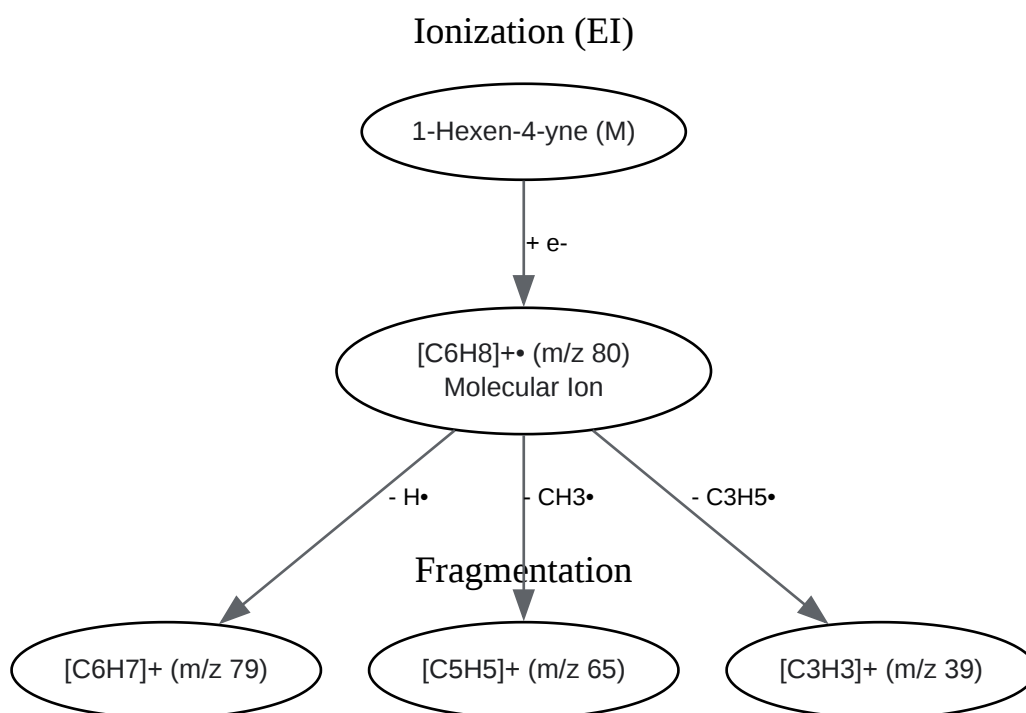
- **Instrumentation:** The infrared spectra were recorded using a high-resolution Fourier transform infrared (FTIR) spectrometer.
- **Gas-Phase Spectroscopy:** For the gas-phase measurements, the sample of **1-Hexen-4-yne** was introduced into a gas cell with a defined path length. The spectra were recorded over a range of approximately 4000 to 400 cm^{-1} .
- **Solid-Phase Spectroscopy:** For solid-phase analysis, a vapor of the sample was deposited onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures.
- **Data Analysis:** The recorded interferograms were Fourier transformed to obtain the infrared spectra. The vibrational frequencies were then assigned to the corresponding normal modes of the molecule, aided by ab initio calculations.^[2]

Mass Spectrometry Protocol (General)

A general protocol for obtaining the mass spectrum of a volatile organic compound such as **1-Hexen-4-yne** is as follows:

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, typically via a heated inlet system or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and to elucidate the fragmentation pattern, which provides structural information about the molecule.



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Caption: Predicted fragmentation pathway of **1-Hexen-4-yne** in Mass Spectrometry.

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